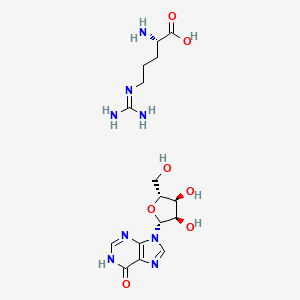

rIno.H-Arg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

503059-87-8 |

|---|---|

Molecular Formula |

C16H26N8O7 |

Molecular Weight |

442.43 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5.C6H14N4O2/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-,6-,7-,10-;4-/m10/s1 |

InChI Key |

QTMDQETVTMLSEF-JFBGYKOFSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Arginine-Containing Dipeptides

An in-depth technical guide on the synthesis and purification of arginine-containing dipeptides, with a speculative focus on "rIno.H-Arg-OH".

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-containing peptides are crucial in numerous biological processes and are a focal point in drug discovery and development. Their synthesis, however, presents unique challenges due to the highly basic and nucleophilic nature of the guanidinium group in the arginine side chain. This guide provides a comprehensive overview of the methods for the synthesis and purification of arginine-containing dipeptides.

It is important to note that the term "this compound" does not correspond to a standard or readily identifiable chemical entity in the scientific literature. The "rIno" component is ambiguous. This guide will, therefore, focus on the general principles of synthesizing and purifying a dipeptide containing arginine (H-Arg-OH) linked to another moiety, which we will refer to as "X" (representing the ambiguous "rIno"). A speculative synthesis for a potential interpretation of "rIno" as a nitric oxide-related modification is also presented.

General Synthesis Strategies for Arginine-Containing Dipeptides

The synthesis of arginine-containing peptides can be broadly categorized into two main approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis, offering advantages in terms of ease of purification and automation. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Experimental Protocol for a Generic X-Arg Dipeptide via SPPS:

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin if a C-terminal amide is desired, or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Arginine):

-

The arginine building block must have its α-amino group protected (e.g., with Fmoc) and its side chain guanidinium group protected (e.g., with Pbf, Pmc, or Boc).

-

Dissolve the protected arginine (e.g., Fmoc-Arg(Pbf)-OH) in a solvent like DMF.

-

Activate the carboxylic acid group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).

-

Add the activated amino acid solution to the swollen resin and allow it to react for a specified time (typically 1-2 hours) to form a covalent bond.

-

-

Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of the resin-bound arginine using a solution of 20% piperidine in DMF. This exposes the amino group for the next coupling step.

-

Second Moiety Coupling ("X"):

-

If "X" is an amino acid, a protected version (e.g., Fmoc-X-OH) is coupled using the same activation and coupling procedure as for arginine.

-

If "X" is a different chemical moiety, it must have a reactive carboxyl group (or another functional group that can react with the free amine) to be coupled to the arginine.

-

-

Cleavage and Deprotection: Once the desired dipeptide is assembled on the resin, it is cleaved from the solid support, and all protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Synthesis of an X-Arg Dipeptide

Caption: General workflow for the solid-phase synthesis of an X-Arg dipeptide.

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution. While it can be more challenging for longer peptides, it is a viable and sometimes preferred method for the synthesis of short peptides like dipeptides, especially for large-scale production.

Experimental Protocol for a Generic X-Arg Dipeptide via Solution-Phase Synthesis:

-

Protection of Arginine: The starting arginine must have its α-amino group and side chain guanidinium group protected. The C-terminal carboxyl group can also be protected as an ester (e.g., methyl or benzyl ester).

-

Activation of "X": The carboxyl group of the "X" moiety (which also has its other functional groups protected) is activated using a coupling reagent.

-

Coupling Reaction: The activated "X" is reacted with the deprotected α-amino group of the arginine derivative in a suitable organic solvent.

-

Deprotection: The protecting groups are removed in a stepwise manner to yield the final dipeptide.

-

Purification: The product is purified from the reaction mixture using techniques such as crystallization, extraction, or chromatography.

Protecting Group Strategies for the Arginine Side Chain

The choice of protecting group for the guanidinium side chain is critical for a successful synthesis. The protecting group must be stable during the peptide chain elongation but readily removable during the final cleavage step.

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) | Good stability, reduced side reactions | Can be bulky |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Strong acid (e.g., TFA) | Similar to Pbf | |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Can be used orthogonally in some schemes | Can be less stable |

| Nitro | NO2 | Catalytic hydrogenation | Orthogonal to acid-labile groups | Can be difficult to remove completely |

Purification of Arginine-Containing Dipeptides

Due to the basic nature of the arginine side chain, arginine-containing peptides are often highly polar and can be challenging to purify.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for the purification of synthetic peptides.

General Protocol for RP-HPLC Purification:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of an organic solvent (usually acetonitrile) in water is used for elution. An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is added to both the aqueous and organic phases to improve peak shape and resolution.

-

Detection: The peptide is typically detected by its UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the desired product peak are collected, and the identity and purity of the peptide are confirmed by mass spectrometry.

Ion-Exchange Chromatography

Given the positive charge of the arginine side chain at neutral pH, cation-exchange chromatography can be an effective purification method.

General Protocol for Ion-Exchange Chromatography:

-

Resin: A strong or weak cation-exchange resin is used.

-

Binding: The crude peptide is loaded onto the column at a pH where it carries a net positive charge.

-

Elution: The peptide is eluted by increasing the salt concentration or the pH of the mobile phase.

A Speculative Synthesis Pathway: Nω-hydroxy-L-arginine (NOHA) Containing Dipeptide

One possible, though speculative, interpretation of "rIno" could relate to inhibitors of nitric oxide synthase, where Nω-hydroxy-L-arginine (NOHA) is a key intermediate. The synthesis of a dipeptide containing NOHA would require specific strategies.

Logical Workflow for the Synthesis of a NOHA-containing Dipeptide

Caption: A conceptual workflow for the synthesis of a NOHA-containing dipeptide.

The synthesis of Nω'-hydroxy-Nω-methyl-L-arginine has been reported starting from Nδ-(benzyloxycarbonyl)-L-ornithine in eight steps. A similar multi-step solution-phase synthesis would likely be required to produce a NOHA building block suitable for dipeptide synthesis.

The synthesis and purification of arginine-containing dipeptides require careful consideration of protecting group strategies and purification methods. While the identity of "this compound" remains unclear, the principles and protocols outlined in this guide provide a solid foundation for the synthesis and purification of a wide range of arginine-containing dipeptides. Researchers and drug development professionals can adapt these methodologies to their specific target molecules. The successful synthesis will rely on a combination of robust synthetic strategies, appropriate protecting groups, and effective purification techniques to obtain the desired compound in high purity.

Unraveling the Cellular Mechanisms of Arginine and its Derivatives: A Technical Guide

Disclaimer: The compound "rIno.H-Arg-OH" is not a recognized standard chemical identifier in the public scientific literature. However, "H-Arg-OH" is a common representation for the amino acid L-Arginine[1][2][3]. The prefix "rIno" may denote a specific, proprietary, or novel modification of arginine, potentially involving an inosine-related moiety. Due to the absence of specific data for "this compound," this guide will focus on the well-documented mechanisms of action of its core component, L-Arginine. It will also briefly touch upon the known cellular roles of inosine to provide a hypothetical context for a combined molecule.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the cellular pathways modulated by L-Arginine.

Core Mechanisms of Action of L-Arginine

L-Arginine is a conditionally essential amino acid that plays a pivotal role in a multitude of physiological and pathological processes. Its mechanisms of action are diverse, primarily revolving around its role as a precursor for the synthesis of nitric oxide (NO) and other critical molecules.[4][[“]][6]

The Nitric Oxide (NO) Pathway

The most prominent mechanism of L-Arginine is its role as the sole substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide.[[“]][6][7] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response.[7]

Experimental Protocol: Measurement of Nitric Oxide Production

A common method to quantify NO production is the Griess assay, which measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.

-

Cell Culture and Treatment: Plate cells (e.g., endothelial cells) in a suitable medium and allow them to adhere. Treat the cells with L-Arginine at various concentrations and time points.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Figure 1: L-Arginine to Nitric Oxide Signaling Pathway.

The mTOR Signaling Pathway

L-Arginine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] This activation is crucial for tissue repair and muscle growth.[6]

Experimental Protocol: Western Blot for mTOR Pathway Activation

-

Cell Lysis: After treatment with L-Arginine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 2: L-Arginine and the mTOR Signaling Pathway.

Potential Role of an "Ino" Moiety: The Inosine Connection

Inosine is a purine nucleoside that plays a significant role in purine metabolism and can act as a signaling molecule.[10][11] If "rIno" refers to an inosine derivative, a compound like "this compound" could potentially exhibit a dual mechanism of action.

Inosine has been shown to have immunomodulatory and neuroprotective effects.[10] Recent studies have also highlighted its role as an alternative energy source for T cells, particularly under glucose-restricted conditions, by providing its ribose moiety to the central carbon metabolism.[12][13]

A hypothetical "this compound" molecule could therefore:

-

Retain the NO-producing and mTOR-activating properties of L-Arginine.

-

Concurrently provide immunomodulatory signals or metabolic support to cells via the inosine component.

Quantitative Data Summary

| Parameter | L-Arginine Effect | Cell Type | Reference |

| NO Production | Increased | Endothelial Cells | [4][7] |

| mTORC1 Activation | Increased | Intestinal Epithelial Cells | [9] |

| Cell Proliferation | Stimulated | Mouse Mammary Epithelial Cells | [[“]] |

| Protein Synthesis | Enhanced | Porcine Trophectoderm Cells | [9] |

Concluding Remarks

L-Arginine is a multifaceted amino acid with well-defined roles in critical cellular pathways, most notably the nitric oxide and mTOR signaling cascades. While the specific properties of "this compound" remain to be elucidated, a comprehensive understanding of its core L-Arginine component provides a strong foundation for predicting its potential biological activities. The addition of an inosine-like moiety could introduce novel immunomodulatory or metabolic functions, making it a compound of significant interest for future investigation. Further research is imperative to characterize the precise mechanism of action and therapeutic potential of "this compound".

References

- 1. peptide.com [peptide.com]

- 2. glpbio.com [glpbio.com]

- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is L-Arginine mechanism of action? - Consensus [consensus.app]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Arginine Hydrochloride? [synapse.patsnap.com]

- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of nitric oxide pathway in arginine transport and growth of IPEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]

- 12. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

An Inquiry Into "rIno.H-Arg-OH": A Search for Discovery and Historical Context

Despite a comprehensive search of available scientific and chemical literature, the molecule designated as "rIno.H-Arg-OH" does not appear to be a recognized or publicly documented compound. As a result, a detailed technical guide on its discovery, historical context, and associated experimental data cannot be provided at this time.

Searches for "this compound" and variations thereof did not yield any specific results. The search results did, however, provide information on related but distinct chemical entities, including:

-

H-Arg-OH (L-Arginine): The fundamental amino acid, L-arginine, which is a common building block in proteins and a precursor in various biological pathways. Its CAS number is 74-79-3.[1]

-

Fmoc-Arg-OH: An N-terminally protected form of arginine, where Fmoc (9-fluorenylmethyloxycarbonyl) is a common protecting group used in solid-phase peptide synthesis.

-

H-Arg(NO2)-OH (Ng-Nitro-L-arginine): A derivative of arginine where one of the nitrogen atoms of the guanidinium group is nitrated. This compound is often used as an inhibitor of nitric oxide synthase.[2]

-

H-Arg-Arg-Arg-Arg-OH: A short peptide consisting of four arginine residues.[3]

The prefix "rIno" in the user's query does not correspond to a standard chemical nomenclature for a protecting group or a modification of the arginine molecule found in publicly accessible databases. It is possible that "this compound" represents:

-

An internal or proprietary code for a compound within a research institution or pharmaceutical company.

-

A novel, yet-to-be-published molecule.

-

A typographical error in the chemical name.

-

A non-standard abbreviation used by a specific research group.

Without a more standard chemical identifier, such as a full chemical name, a CAS number, a SMILES string, or a reference in a peer-reviewed publication, it is not possible to retrieve the necessary information to construct the requested in-depth technical guide.

For researchers, scientists, and drug development professionals seeking information on a specific compound, providing a precise and widely recognized identifier is crucial for a successful literature search and data retrieval. Should a standard identifier for "this compound" become available, a comprehensive technical guide could be compiled.

References

An In-depth Technical Guide on the Role of Nω-nitro-L-arginine (L-NNA) in Nitric Oxide Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Nω-nitro-L-arginine (L-NNA), a pivotal molecule in the study of nitric oxide (NO) signaling. Initially presumed from the query "rIno.H-Arg-OH," which is likely a typographical error, this document focuses on the well-characterized L-arginine analog, L-NNA. It serves as a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of NO. This guide will delve into the mechanism of action of L-NNA, present its inhibitory constants, detail experimental protocols for its use in research, and illustrate the relevant biochemical pathways.

Introduction to Nitric Oxide Synthesis

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.[1]

-

Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is crucial for maintaining vascular tone.[1]

-

Inducible NOS (iNOS or NOS2): Its expression is induced in various cells in response to immunological stimuli, producing large amounts of NO for host defense.[3]

The synthesis of NO is a two-step oxidation process where L-arginine is converted to L-citrulline and NO.[2] This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2]

Nω-nitro-L-arginine (L-NNA): A Potent NOS Inhibitor

Nω-nitro-L-arginine (also referred to as NG-nitro-L-arginine or L-NOARG) is a structural analog of L-arginine and one of the first synthetic inhibitors of NOS.[4] Its ability to block the synthesis of NO has made it an invaluable tool in elucidating the physiological roles of nitric oxide.[4]

L-NNA acts as a competitive inhibitor of all three NOS isoforms.[4] It binds to the active site of the enzyme, competing with the natural substrate, L-arginine. While it interacts non-covalently with all isoforms, its binding kinetics differ. The binding of L-NNA to iNOS is rapid and readily reversible with the addition of excess L-arginine.[4] In contrast, its binding to nNOS and eNOS is a time-dependent process with a slower reversal.[4]

A related and widely used compound is Nω-nitro-L-arginine methyl ester (L-NAME). L-NAME itself is a weak NOS inhibitor but serves as a prodrug for L-NNA.[4] In biological systems, ubiquitous esterases hydrolyze the methyl ester of L-NAME to produce L-NNA. L-NAME is often favored in experimental settings due to its higher aqueous solubility compared to L-NNA.[4] However, it's crucial to recognize that L-NAME's inhibitory effect is dependent on its conversion to L-NNA.[5]

Quantitative Data: Inhibitory Potency of L-NNA

The inhibitory potency of L-NNA is typically quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions and the source of the enzyme.

| Inhibitor | NOS Isoform | Species | Ki | IC50 |

| L-NNA | nNOS | Bovine | 15 nM[6][7] | - |

| L-NNA | eNOS | Human | 39 nM[6][7] | - |

| L-NNA | iNOS | Mouse | 4.4 µM[6][7] | - |

| L-NAME (as L-NNA) | Brain NOS | Purified | - | 1.4 µM[5] |

| L-NAME (freshly dissolved) | Brain NOS | Purified | - | 70 µM[5][8] |

Table 1: Summary of reported Ki and IC50 values for L-NNA and L-NAME against different NOS isoforms.

Signaling Pathways

The canonical pathway for NO synthesis involves the conversion of L-arginine to L-citrulline and NO by NOS. This pathway is fundamental to the physiological effects of NO.

Diagram 1: The enzymatic conversion of L-arginine to L-citrulline and nitric oxide by NOS.

L-NNA competitively inhibits the binding of L-arginine to the active site of NOS, thereby blocking the synthesis of NO.

Diagram 2: Competitive inhibition of NOS by L-NNA, preventing NO synthesis.

Experimental Protocols

Several assays are commonly employed to measure NOS activity and the effects of inhibitors like L-NNA.

This is a direct and widely used method to measure NOS activity by quantifying the conversion of radiolabeled L-arginine to radiolabeled L-citrulline.[9][10][11]

Principle: The assay measures the formation of [3H] or [14C]-L-citrulline from [3H] or [14C]-L-arginine. The positively charged L-arginine is separated from the neutral L-citrulline by cation-exchange chromatography.

Protocol Outline:

-

Prepare Tissue/Cell Homogenate: Homogenize tissue or cells in a buffer containing protease inhibitors.

-

Reaction Mixture: Prepare a reaction mixture containing the homogenate, radiolabeled L-arginine, NADPH, and other necessary cofactors in a suitable buffer. For inhibitor studies, pre-incubate the homogenate with L-NNA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding a stop buffer, typically containing EDTA and a low pH buffer.

-

Separation: Apply the reaction mixture to a cation-exchange resin column. L-arginine binds to the resin, while L-citrulline passes through.

-

Quantification: Collect the eluate and quantify the amount of radiolabeled L-citrulline using a scintillation counter.

Diagram 3: General workflow for the citrulline assay to measure NOS activity.

This colorimetric assay is an indirect method for measuring NO production by quantifying one of its stable end products, nitrite (NO2-).[12][13][14]

Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically at ~540 nm.[13]

Protocol Outline:

-

Sample Collection: Collect biological fluids (e.g., cell culture media, plasma).

-

Nitrate Reduction (Optional): If total NO production (nitrite + nitrate) is to be measured, nitrate in the sample must first be reduced to nitrite using nitrate reductase or cadmium.

-

Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the sample.

-

Incubation: Incubate at room temperature to allow for color development.

-

Measurement: Measure the absorbance at ~540 nm using a spectrophotometer.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Diagram 4: General workflow for the Griess assay to measure nitrite concentration.

This method allows for the direct measurement of NO by trapping it with oxyhemoglobin to form methemoglobin, which can be quantified spectrophotometrically.[15][16][17]

Principle: Nitric oxide avidly binds to the heme iron of oxyhemoglobin (HbO2), oxidizing it to methemoglobin (metHb). The change in the absorbance spectrum upon this conversion is used to quantify the amount of NO produced.

Protocol Outline:

-

Prepare Oxyhemoglobin Solution: Prepare a solution of purified oxyhemoglobin in a suitable buffer.

-

Reaction: Introduce the NO-containing sample (e.g., from a cell culture or a purified enzyme reaction) to the oxyhemoglobin solution.

-

Spectrophotometric Measurement: Record the absorbance spectrum of the solution before and after the addition of the NO source.

-

Quantification: Calculate the amount of methemoglobin formed, and thus the amount of NO trapped, from the change in absorbance at specific wavelengths.

Conclusion

Nω-nitro-L-arginine (L-NNA) is a cornerstone pharmacological tool for investigating the nitric oxide signaling pathway. Its potent and competitive inhibition of all NOS isoforms allows researchers to probe the multifaceted roles of NO in health and disease. Understanding its mechanism of action, inhibitory constants, and the appropriate experimental methodologies for its use is essential for any scientist or drug development professional working in this field. This guide provides a foundational understanding of these aspects to facilitate rigorous and reproducible research into the complex world of nitric oxide biology.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Griess test - Wikipedia [en.wikipedia.org]

- 15. Nitric oxide detection with intracerebral microdialysis: important considerations in the application of the hemoglobin-trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research Portal [scholarworks.brandeis.edu]

- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Arginine-Based Peptidomimetics: A Technical Guide to Nitric Oxide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitric oxide (NO), a critical signaling molecule in physiological and pathological processes, is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[1] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation respectively, iNOS is expressed in response to inflammatory stimuli and can produce large, cytotoxic concentrations of NO.[1] The dysregulation of NO production is implicated in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory responses. Consequently, the development of specific inhibitors for NOS isoforms is a significant focus in drug discovery.

L-arginine is the natural substrate for all three NOS isoforms. As such, derivatives and analogues of L-arginine have been extensively investigated as competitive inhibitors of these enzymes.[2] This technical guide provides an in-depth overview of arginine-based peptidomimetics as NOS inhibitors, with a focus on quantitative inhibitory data, detailed experimental protocols for their synthesis and evaluation, and visualization of the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity of Arginine Derivatives

The inhibitory potency of various arginine derivatives against the different NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). A curated summary of IC50 values for several key arginine-based inhibitors is presented below.

| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Notes |

| L-NMMA (NG-Monomethyl-L-arginine) | 4.9[3] | 3.5[3] | 6.6[3] | Competitive inhibitor of all NOS isoforms. |

| L-NAME (Nω-Nitro-L-arginine methyl ester) | Ki: 0.015[4] | Ki: 0.039[4] | Ki: 4.4[4] | Non-selective inhibitor, acts as a prodrug for L-NOARG.[5] |

| ADMA (Asymmetric dimethylarginine) | >300[2] | - | >300[2] | Endogenous NOS inhibitor, weak inhibitor of purified enzymes. |

| L-NIO (N5-(1-Iminoethyl)-L-ornithine) | - | - | - | Potent, with ~1.8-fold selectivity for murine iNOS over rat nNOS. |

| L-NPLA (Nω-Propyl-L-arginine) | IC50: 19 (in pituitary GH3 cells)[2] | - | - | Shows preference for nNOS. |

| 1400W | Ki: 2[4] | - | - | Highly selective inhibitor of iNOS.[4] |

Experimental Protocols

Synthesis of Nω-Nitro-L-arginine Methyl Ester (L-NAME)

This protocol describes a representative synthesis of L-NAME, a widely used non-selective NOS inhibitor.

Materials:

-

Nω-Nitro-L-arginine

-

Thionyl chloride

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Esterification:

-

Suspend Nω-Nitro-L-arginine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring. The addition should be performed in a fume hood due to the release of HCl and SO2 gases.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

-

Isolation and Purification:

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Triturate the crude product with anhydrous diethyl ether to precipitate the L-NAME hydrochloride salt.

-

Collect the solid product by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield Nω-Nitro-L-arginine methyl ester hydrochloride as a white solid.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized L-NAME using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

-

In Vitro Nitric Oxide Synthase (NOS) Inhibitor Screening Assay (Griess Assay)

This protocol outlines a general method for screening potential NOS inhibitors by measuring the production of nitrite, a stable and oxidized product of NO.

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

-

L-arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (CaCl2) (for nNOS and eNOS)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Test compounds (potential inhibitors)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of L-arginine, NADPH, BH4, calmodulin, and CaCl2 in assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

NOS enzyme

-

Cofactors (NADPH, BH4, Calmodulin, CaCl2 as required for the specific isoform)

-

Test compound or vehicle control

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding L-arginine to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrite Detection (Griess Reaction):

-

Stop the reaction.

-

Add Solution A of the Griess reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Solution B of the Griess reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

Visualizations

Signaling Pathway

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathways and Regulation of L-Arginine and Riboinosine

Disclaimer: The compound specified as "rIno.H-Arg-OH" does not correspond to a standard chemical entity in public scientific literature or databases. The nomenclature suggests a potential complex or conjugate of Riboinosine ("rIno") and the amino acid L-Arginine ("H-Arg-OH"). This guide provides a detailed analysis of the metabolic pathways and regulation of these two constituent components based on available scientific data.

L-Arginine Metabolism and Regulation

L-Arginine is a semi-essential amino acid that serves as a crucial substrate for multiple metabolic pathways, playing a pivotal role in cell signaling, immune response, and tissue repair.[1][2] The cellular uptake of arginine is primarily mediated by members of the solute carrier family 7 (SLC7).[3] The metabolic fate of intracellular arginine is predominantly dictated by the competing activities of two key enzyme families: Nitric Oxide Synthases (NOS) and Arginases (ARG).[1][3][4]

Competing Metabolic Pathways

The two primary pathways of arginine metabolism are often mutually exclusive and can be cross-inhibitory, leading to different physiological outcomes.[3]

-

Nitric Oxide Synthase (NOS) Pathway: In this pathway, NOS enzymes metabolize L-arginine to produce nitric oxide (NO) and L-citrulline.[3][5] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and host defense.[5][6] This pathway is characteristic of M1 macrophages, which are involved in pro-inflammatory responses.[3]

-

Arginase (ARG) Pathway: Arginase enzymes hydrolyze L-arginine into ornithine and urea.[3] Ornithine is a precursor for the synthesis of polyamines (essential for cell proliferation) and proline (important for collagen production and tissue repair).[1][3] This pathway is dominant in M2 macrophages, which are associated with anti-inflammatory responses and tissue healing.[3]

The availability of L-arginine is a rate-limiting factor for both pathways, creating a metabolic competition that is central to regulating immune cell function and influencing the progression of various diseases, including cancer and infections.[1][5][7]

Regulation of L-Arginine Metabolism

The balance between the NOS and Arginase pathways is tightly regulated at multiple levels:

-

Cytokine Regulation: The expression of NOS and Arginase isoforms is reciprocally regulated by cytokines. Th1 cytokines, such as interferon-gamma (IFN-γ), typically induce the expression of inducible NOS (iNOS), promoting a pro-inflammatory M1 macrophage phenotype.[3][5] Conversely, Th2 cytokines, like IL-4 and IL-13, upregulate Arginase I, driving an anti-inflammatory M2 phenotype.[3]

-

Substrate Availability: The transport of arginine into the cell via cationic amino acid transporters (CATs) is a critical control point.[3][5] Depletion of extracellular arginine can suppress both pathways and has been explored as a therapeutic strategy in certain cancers.[7]

-

Metabolic Cross-Inhibition: The pathways exhibit mutual inhibition. Nω-hydroxy-L-arginine (NOHA), an intermediate in the NOS pathway, is a potent inhibitor of both Arginase I and II.[3] Conversely, by consuming the common substrate, high arginase activity limits the availability of arginine for NO synthesis.[5]

-

Cofactor Availability: The activity of NOS enzymes is dependent on cofactors like tetrahydrobiopterin (BH4). Reduced levels of BH4 can lead to NOS "uncoupling," where the enzyme produces superoxide instead of NO.[6]

Signaling Pathway Diagrams

// Nodes ARG_ext [label="Extracellular\nL-Arginine", fillcolor="#F1F3F4"]; ARG_int [label="Intracellular\nL-Arginine", fillcolor="#FFFFFF", fontcolor="#202124"]; CAT [label="CAT Transporter", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// NOS Pathway iNOS [label="iNOS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOHA [label="NOHA\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4"]; CIT [label="L-Citrulline", fillcolor="#F1F3F4"];

// Arginase Pathway ARG1 [label="Arginase I", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ORN [label="Ornithine", fillcolor="#F1F3F4"]; UREA [label="Urea", fillcolor="#F1F3F4"];

// Downstream from Ornithine ODC [label="ODC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polyamines [label="Polyamines", fillcolor="#F1F3F4"]; Proline [label="Proline", fillcolor="#F1F3F4"];

// Cytokine Regulation Th1 [label="Th1 Cytokines\n(e.g., IFN-γ)", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th2 [label="Th2 Cytokines\n(e.g., IL-4, IL-13)", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ARG_ext -> CAT [label="Uptake"]; CAT -> ARG_int;

ARG_int -> iNOS [label="Substrate"]; iNOS -> NOHA; NOHA -> NO; iNOS -> CIT [style=dashed];

ARG_int -> ARG1 [label="Substrate"]; ARG1 -> ORN; ARG1 -> UREA;

ORN -> ODC; ODC -> Polyamines [label="Cell Proliferation"]; ORN -> Proline [label="Tissue Repair", style=dashed];

// Regulation Edges Th1 -> iNOS [label="Induces", style=dashed, color="#EA4335"]; Th2 -> ARG1 [label="Induces", style=dashed, color="#4285F4"]; NOHA -> ARG1 [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; } . Caption: Competing metabolic pathways of L-Arginine.

// Nodes Arg [label="L-Arginine"]; Cit [label="L-Citrulline"]; Asp [label="Aspartate"]; AS [label="Argininosuccinate\nSynthetase (AS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ArgininoS [label="Argininosuccinate"]; AL [label="Argininosuccinate\nLyase (AL)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fum [label="Fumarate"]; NOS [label="NOS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide"];

// Edges Arg -> NOS [label="Substrate"]; NOS -> Cit [label="Product"]; NOS -> NO [label="Co-product"]; Cit -> AS; Asp -> AS; AS -> ArgininoS; ArgininoS -> AL; AL -> Arg [label="Recycled"]; AL -> Fum; } . Caption: The Citrulline-Nitric Oxide (NO) recycling pathway.

Quantitative Data Summary

| Parameter | Enzyme | Value | Organism/Cell Type | Conditions | Reference |

| Km for Arginine | iNOS (murine) | 2-20 µM | Macrophages | - | (General Literature) |

| Km for Arginine | Arginase I (rat) | 1-2 mM | Liver | pH 9.5 | (General Literature) |

| Inhibition (Ki) | NOHA on Arginase I | ~1 µM | - | - | [3] |

(Note: Kinetic values can vary significantly based on isoform, species, and experimental conditions. The values presented are representative.)

Key Experimental Protocols

Protocol 1: Arginase Activity Assay

-

Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is then quantified colorimetrically.

-

Methodology:

-

Lysate Preparation: Lyse cells (e.g., macrophages) in a buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.

-

Enzyme Activation: Add MnCl₂ to the lysate to activate arginase and incubate at 55-60°C for 10 minutes.

-

Hydrolysis Reaction: Add L-arginine solution (pH 9.7) to the activated lysate and incubate at 37°C for 60-120 minutes.

-

Reaction Termination: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄).

-

Urea Quantification: Add α-isonitrosopropiophenone (ISPF), heat at 100°C for 45 minutes, then cool in the dark for 10 minutes.

-

Measurement: Read the absorbance at 540 nm. Quantify urea concentration using a standard curve.

-

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Methodology:

-

Sample Collection: Collect cell culture supernatant from experimental wells.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Reaction: Add Griess reagent to the supernatant in a 1:1 ratio.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540-570 nm. The intensity of the resulting magenta color is proportional to the nitrite concentration.

-

Quantification: Determine nitrite concentration using a sodium nitrite standard curve.

-

Riboinosine Metabolism and Regulation

Inosine is a purine nucleoside formed by the deamination of adenosine. It plays a key role in purine metabolism and has specific functions in tRNA, influencing the efficiency and fidelity of protein translation.

Purine Catabolism Pathway

Inosine is a central intermediate in the catabolic pathway for purines.

-

Inosine to Hypoxanthine: Inosine is phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to yield hypoxanthine and ribose-1-phosphate.

-

Hypoxanthine to Uric Acid: Hypoxanthine is then oxidized by xanthine oxidase to xanthine, which is further oxidized by the same enzyme to produce uric acid, the final product of purine degradation in humans.

Role in tRNA Modification

A significant regulatory role of inosine involves the modification of transfer RNA (tRNA).

-

A-to-I Editing: The enzyme TadA (tRNA-specific adenosine deaminase) catalyzes the deamination of adenosine to inosine at the wobble position (position 34) of the anticodon in specific tRNAs, notably tRNA-Arg(ACG).[8]

-

Codon Recognition: The presence of inosine at this position expands codon recognition. Inosine can pair with cytosine (C), adenine (A), and uracil (U). This modification allows a single tRNA-Arg to recognize multiple arginine codons (CGU, CGC, and CGA), thereby enhancing the efficiency of translating arginine-rich proteins.[8]

Metabolic Pathway Diagram

// Nodes Adenosine [label="Adenosine"]; Inosine [label="Inosine", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Hypoxanthine [label="Hypoxanthine"]; Xanthine [label="Xanthine"]; UricAcid [label="Uric Acid"];

// Enzymes ADA [label="Adenosine\nDeaminase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PNP [label="Purine Nucleoside\nPhosphorylase (PNP)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; XO [label="Xanthine\nOxidase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Adenosine -> Inosine [dir=forward, label="Deamination"]; Inosine -> Hypoxanthine [dir=forward, label="Phosphorolysis"]; Hypoxanthine -> Xanthine [dir=forward, label="Oxidation"]; Xanthine -> UricAcid [dir=forward, label="Oxidation"];

// Enzyme associations ADA -> Inosine [style=dotted, arrowhead=none]; PNP -> Hypoxanthine [style=dotted, arrowhead=none]; XO -> Xanthine [style=dotted, arrowhead=none]; XO -> UricAcid [style=dotted, arrowhead=none]; } . Caption: Catabolic pathway of Inosine via purine degradation.

Key Experimental Protocols

Protocol 3: Analysis of Inosine in tRNA by HPLC-MS

-

Principle: This method isolates total tRNA from cells and digests it into nucleosides, which are then separated and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

-

Methodology:

-

tRNA Isolation: Isolate total RNA from cells using a method like TRIzol extraction, followed by purification of the tRNA fraction.

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using a reverse-phase HPLC column (e.g., C18) with a gradient elution (e.g., ammonium acetate buffer and acetonitrile).

-

Mass Spectrometry Detection: Detect and quantify the nucleosides using a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific mass transitions for inosine (parent ion -> fragment ion) are used for precise quantification.

-

Quantification: Calculate the amount of inosine relative to other canonical nucleosides (A, G, C, U) using calibration curves with known standards.

-

Potential Metabolic Fate of a Riboinosine-Arginine Complex

While no direct data exists for "this compound," the metabolism of a hypothetical conjugate or complex would likely involve its initial hydrolysis into individual components: riboinosine and L-arginine. Once separated, each molecule would enter its respective metabolic pathway as detailed above. The biological context, such as the specific cell type and its metabolic state (e.g., pro-inflammatory vs. anti-inflammatory), would then determine the ultimate fate of the L-arginine component. The riboinosine would be processed through the purine catabolism pathway. The linkage between the two molecules would be the critical factor determining the rate and location of this hydrolysis.

References

- 1. Immunogenic shift of arginine metabolism triggers systemic metabolic and immunological reprogramming to prevent HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine - Wikipedia [en.wikipedia.org]

- 3. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activating the iNOS regulatory pathway by arginine deprivation targets energy metabolism to induce autophagy-dependent apoptosis against spinal echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tRNA modifications as regulators of bacterial virulence and stress responses | PLOS Pathogens [journals.plos.org]

The Pivotal Role of Arginine and Its Mimetics in Protein and Enzyme Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes due to the unique chemical properties of its guanidinium group. This functional group, which is positively charged at physiological pH, allows arginine residues in proteins to engage in a variety of non-covalent interactions, including hydrogen bonds and salt bridges. These interactions are critical for protein structure, stability, and function, playing a vital role in enzyme catalysis, protein-protein recognition, and protein-nucleic acid binding.[1]

The significance of arginine in biological pathways has made it a focal point in drug discovery and development. Many enzymes, such as nitric oxide synthases (NOS) and trypsin-like serine proteases, exhibit a strong preference for arginine in their substrates and inhibitors.[2][3] However, the inherent properties of arginine, such as its high basicity and polarity, can lead to poor oral bioavailability and lack of selectivity in drug candidates.[2] This has spurred the development of arginine mimetics—molecules that mimic the guanidinium group of arginine but possess improved pharmacological properties.[4] This technical guide provides an in-depth overview of the interactions of arginine and its mimetics with proteins and enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data: Interaction of Arginine Derivatives with Key Enzymes

The following tables summarize the inhibitory activities of various arginine derivatives against key enzyme targets. This data is crucial for understanding the structure-activity relationships of these compounds and for guiding the design of more potent and selective inhibitors.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Arginine Derivatives [2][5]

| Compound | nNOS (Ki in µM) | eNOS (Ki in µM) | iNOS (Ki in µM) |

| L-NMMA (NG-Monomethyl-L-arginine) | 0.2 - 5.5 | 0.5 - 7.9 | 4.9 - 39 |

| L-NNA (NG-Nitro-L-arginine) | 0.04 - 0.2 | 0.05 - 0.5 | 0.4 - 7.7 |

| L-NIO (N5-(1-Iminoethyl)-L-ornithine) | 0.2 - 4.6 | 0.4 - 9.1 | 0.2 - 3.9 |

| L-NIL (N6-(1-Iminoethyl)-L-lysine) | 9.0 | 47 | 0.9 |

Table 2: Inhibition of Thrombin by Arginine-Based Inhibitors [6][7][8]

| Compound | Inhibition Constant (Ki or IC50 in µM) | Notes |

| D-Phe-Pro-Arg-CH2Cl | kobs/[I] = 107 M-1s-1 | Potent irreversible inhibitor |

| L-Arginine | IC50 ≈ 8,000 - 12,000 | Weak inhibitor |

| TAEE (α-Tosyl-L-arginine ethyl ester) | IC50 = 7.4 | Inhibits thrombin-induced platelet activation |

| BAEE (Nα-Benzoyl-L-arginine ethyl ester) | IC50 = 56.9 | Inhibits thrombin-induced platelet activation |

| TAME (Nα-Tosyl-L-arginine methyl ester) | IC50 = 77.6 | Inhibits thrombin-induced platelet activation |

Table 3: Inhibition of Other Trypsin-Like Serine Proteases by Arginine Derivatives [9][10]

| Compound | Enzyme | Inhibition Constant (KM or Ki) |

| D-Phe-Pro-Arg-SBzl | Bovine Thrombin | KM = 0.72 µM |

| Argininal | Trypsin | Forms a transition-state analog |

| D-Phe-Pro-argininal | Thrombin | Strong binding |

| Gly-Gly-argininal | Urokinase | Strong binding |

Experimental Protocols

This section details common methodologies used to synthesize and evaluate arginine derivatives and to study their interactions with proteins and enzymes.

Solid-Phase Peptide Synthesis (SPPS) of Arginine-Containing Peptides

SPPS is a widely used method for synthesizing peptides, including those containing arginine and its analogs.[1][11][12][13]

General Protocol:

-

Resin Selection and First Amino Acid Attachment: A suitable resin, such as Wang or Rink amide resin, is chosen based on the desired C-terminal functionality (acid or amide). The first amino acid, which can be an arginine derivative, is attached to the resin. Pre-loaded resins are also commercially available.[12]

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[11]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]

-

Purification and Analysis: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of arginine derivatives as enzyme inhibitors by measuring their IC50 or Ki values.[14][15]

General Protocol for a Spectrophotometric Inhibition Assay:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest. Prepare stock solutions of the enzyme, substrate, and the arginine derivative inhibitor at various concentrations.

-

Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. A control with no inhibitor is also included.

-

Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a specific period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to each well.

-

Signal Detection: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence of the product using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percent inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a suitable equation. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Example: Arginase Activity Assay [14]

This assay monitors the conversion of L-[guanidine-¹⁴C]-arginine to [¹⁴C]-urea.

-

A reaction mixture is prepared containing Tris-HCl buffer (pH 9.6), MnCl₂, and L-[guanidine-¹⁴C]-arginine.

-

The recombinant arginase enzyme is added to initiate the reaction.

-

The reaction is incubated at 37°C for 1 hour.

-

The reaction is terminated by adding a stop buffer containing sodium acetate and urea.

-

The amount of [¹⁴C]-urea produced is quantified using liquid scintillation counting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction

NMR spectroscopy is a powerful technique for studying the interactions between proteins and ligands, such as arginine derivatives, at an atomic level.[16][17][18]

General Protocol for NMR Titration:

-

Sample Preparation: A sample of the ¹⁵N-labeled protein is prepared in a suitable NMR buffer. A stock solution of the arginine derivative ligand is also prepared in the same buffer.

-

Initial Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded. This spectrum provides a unique peak for each backbone amide proton, creating a "fingerprint" of the protein.

-

Titration: Small aliquots of the ligand stock solution are added to the protein sample.

-

Spectral Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired after each addition of the ligand.

-

Data Analysis: The chemical shifts of the protein's amide peaks are monitored. Changes in the chemical shifts of specific residues upon ligand addition indicate that these residues are in or near the binding site.

-

Dissociation Constant (Kd) Determination: The chemical shift perturbations are plotted against the ligand concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways Involving Arginine

Arginine plays a crucial role in several key signaling pathways that regulate cell growth, metabolism, and physiological functions.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by nutrients, including arginine.[19][20][21][22][23]

Caption: Arginine-dependent mTORC1 signaling pathway.

Arginine-Vasopressin (AVP) Signaling Pathway

Arginine-vasopressin (AVP), also known as antidiuretic hormone (ADH), is a peptide hormone that plays a crucial role in regulating water balance, blood pressure, and social behavior. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs).[24][25][26][27]

Caption: Arginine-Vasopressin (AVP) V2 receptor signaling pathway.

Conclusion

The study of arginine and its mimetics continues to be a vibrant area of research with significant implications for drug discovery. The ability to design molecules that can selectively target arginine-binding proteins and enzymes opens up new avenues for the treatment of a wide range of diseases, from cardiovascular disorders to cancer. A thorough understanding of the quantitative aspects of these interactions, coupled with robust experimental methodologies and a clear picture of the relevant signaling pathways, is essential for the successful development of novel therapeutics. This guide provides a foundational overview of these key areas, serving as a valuable resource for researchers and scientists in the field.

References

- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of L- and D-arginine and some related esters on the cytosolic mechanisms of alpha-thrombin-induced human platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 24. creative-biolabs.com [creative-biolabs.com]

- 25. researchgate.net [researchgate.net]

- 26. [Vasopressin receptors: structure/function relationships and signal transduction in target cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Vasopressin receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of Nω-Nitro-L-arginine (H-Arg(NO2)-OH) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nω-Nitro-L-arginine (H-Arg(NO2)-OH) in solid-phase peptide synthesis (SPPS). The nitro group, while one of the earliest protecting groups for the guanidino function of arginine, has seen renewed interest due to its stability and unique deprotection methods, offering an alternative to more commonly used protecting groups like Pbf and Pmc.

Introduction to Nω-Nitro-L-arginine in SPPS

Arginine is a critical amino acid in many biologically active peptides, with its guanidino group playing a key role in their function.[1] The strong basicity of the guanidino group (pKa ≈ 12.5) necessitates protection during SPPS to prevent side reactions.[1] The nitro (NO2) group is a strong electron-withdrawing group that reduces the basicity of the guanidino moiety, thus preventing undesirable reactions during peptide chain elongation.[1]

Recent studies have highlighted several advantages of using the NO2 protecting group:

-

Prevention of δ-lactam formation: The formation of δ-lactam is a significant side reaction during the activation and coupling of arginine, leading to termination of the peptide chain. The use of the NO2 group has been shown to prevent this side reaction.[1]

-

Stability: Fmoc-Arg(NO2)-OH exhibits high stability in common SPPS solvents like DMF and NBP, even at elevated temperatures, in contrast to other protected arginine derivatives.[1]

-

Orthogonal Deprotection: The nitro group can be removed under conditions that are orthogonal to the final TFA-mediated cleavage from the resin, allowing for selective deprotection on the solid phase.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of H-Arg(NO2)-OH in SPPS, comparing it with other common arginine protecting groups where data is available.

Table 1: Stability of Protected Arginine Derivatives

| Derivative | Solvent | Temperature | Stability | Reference |

| Fmoc-Arg(NO2)-OH | DMF, NBP | Room Temperature | Stable for >10 days | [2] |

| Fmoc-Arg(NO2)-OH | DMF, NBP | 45 °C (in presence of OxymaPure) | Stable | [1] |

| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temperature | Stable for >10 days | [2] |

| Fmoc-Arg(Pbf)-OH | DMF, NBP | 45 °C (in presence of OxymaPure) | Stable | [1] |

| Fmoc-Arg(Boc)2-OH | DMF, NBP | Room Temperature | Degradation observed | [1] |

Table 2: Coupling and Deprotection Conditions

| Parameter | Condition | Details | Reference |

| Coupling Reagents | DIC/Oxyma | 1.5 eq. of Fmoc-Arg(NO2)-OH, DIC, and Oxyma in DMF or NBP. | [1] |

| Coupling Time | 1 - 2 hours | Monitored by HPLC. | [1] |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard protocol. | [1][3] |

| On-Resin NO2 Deprotection | 2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF | 55 °C. | [1][2] |

| Global Deprotection & Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 1 hour at room temperature. The NO2 group is stable to these conditions. | [1][2] |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Arg(NO2)-OH in SPPS

This protocol describes the manual coupling of Fmoc-Arg(NO2)-OH to a growing peptide chain on a solid support.

Materials:

-

Peptidyl-resin (pre-swollen in DMF)

-

Fmoc-Arg(NO2)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling:

-

In a separate vessel, prepare the coupling solution by dissolving Fmoc-Arg(NO2)-OH (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.

-

Add the coupling solution to the deprotected peptidyl-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

-

-

Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of the Nitro Group

This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin.

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Hydrochloric acid (HCl), aqueous solution

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

-

Resin Treatment:

-

Add the deprotection cocktail to the peptidyl-resin.

-

Heat the reaction mixture to 55 °C.

-

Allow the reaction to proceed for the required time (can be monitored by HPLC analysis of a cleaved aliquot).

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.

-

-

Drying: Dry the resin under vacuum.

Protocol 3: Global Deprotection and Cleavage from the Resin

This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. Note that the NO2 group is stable under these conditions.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H2O)

-

Cold diethyl ether

Procedure:

-

Prepare the Cleavage Cocktail: Prepare a mixture of TFA, TIS, and H2O in a ratio of 95:2.5:2.5.

-

Cleavage:

-

Add the cleavage cocktail to the peptidyl-resin.

-

Allow the reaction to proceed for 1 hour at room temperature with occasional swirling.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide under vacuum.

-

Visualizations

References

Application Notes and Protocols for Arginine-Containing Substrates in Enzyme Assays

Introduction

Serine proteases play a crucial role in numerous physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[1][2] The specific and sensitive detection of these enzymes is vital for both basic research and clinical diagnostics. Many of these proteases exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue. This specificity has been exploited in the design of synthetic substrates for their quantification.

This document provides detailed application notes and protocols for the use of arginine-containing peptides as substrates in enzyme assays. While the specific molecule "rIno.H-Arg-OH" is not found in standard literature, it is representative of a class of synthetic substrates where a peptide ending in arginine is linked to a reporter group (here represented as "rIno"). Upon enzymatic cleavage, the reporter group is released, generating a detectable signal.

This guide will use a well-characterized chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302) , as a practical example.[3][4] In this case, the reporter group is p-nitroaniline (pNA), which is released upon cleavage by enzymes like plasma kallikrein and Factor XIIa, producing a yellow color that can be quantified spectrophotometrically.[3][4][5] The principles and protocols described herein are broadly applicable to other similar chromogenic or fluorogenic arginine-containing substrates.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the peptide substrate by the target serine protease. For the chromogenic substrate S-2302, the reaction proceeds as follows:

H-D-Pro-Phe-Arg-pNA + H₂O --(Enzyme)--> H-D-Pro-Phe-Arg-OH + pNA[5]

The enzyme, such as plasma kallikrein, catalyzes the cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) molecule.[5] The rate of pNA release is directly proportional to the enzyme's activity and can be measured by monitoring the increase in absorbance at 405 nm.[3][5] The assay can be performed as a kinetic measurement (monitoring the change in absorbance over time) or as an endpoint assay (stopping the reaction after a fixed time).[5]

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme-substrate interaction is characterized by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of kinetic data for representative arginine-containing substrates with their target enzymes.

| Enzyme | Substrate | Km | Vmax / kcat | Catalytic Efficiency (kcat/Km) | Reference |

| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 0.2 mM | 6.8 µmol/min/PEU* | Not specified | [3] |

| Human Plasma Kallikrein | Fluorogenic Substrate | 0.91 mM | kcat = 19 s-1 | 2.1 x 104 M-1s-1 | [6] |

*PEU (Plasma Equivalent Units) refers to the activity generated from 1 ml of normal human plasma.[3]

Experimental Protocols

This section provides a detailed protocol for the determination of plasma kallikrein activity using the chromogenic substrate S-2302. This protocol can be adapted for measuring prekallikrein (after activation) or kallikrein inhibitors.[3][5]

Reagent Preparation

-

Tris Buffer (50 mM, pH 7.8 at 25°C):

-

Tris base: 6.1 g

-

Dissolve in 800 mL of distilled water.

-

Adjust pH to 7.8 at 25°C with 1 M HCl.

-

Bring the final volume to 1000 mL with distilled water.

-

The buffer is stable for up to six months when stored at 2-8°C.[5]

-

-

S-2302 Substrate Stock Solution (4 mM):

-

Acetic Acid (20%):

-

Used for the acid-stopped (endpoint) method.[5]

-

-

Plasma Sample:

-

Collect blood in 0.1 M sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge at 2000 x g for 20 minutes at 15-25°C.

-

To avoid cold activation of prekallikrein, process plasma at room temperature and use promptly, or freeze immediately at -20°C or below.[8]

-

Assay Procedure: Kinetic Method

This method is performed in a spectrophotometer capable of measuring absorbance at 405 nm at a constant temperature (e.g., 37°C).

-

Pre-warm the Tris buffer and substrate solution to 37°C.[9]

-

In a semi-microcuvette, add:

-

700 µL of Tris Buffer (50 mM, pH 7.8)

-

100 µL of plasma sample (diluted if necessary)

-

-

Mix gently and incubate for 3-4 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding:

-

200 µL of pre-warmed S-2302 stock solution (4 mM). The final substrate concentration will be 0.8 mM.

-

-

Mix immediately and start monitoring the change in absorbance at 405 nm (ΔA/min) for 1-5 minutes. Ensure the absorbance change is linear during the measurement period.

-

The kallikrein-like activity is proportional to the rate of absorbance change (ΔA/min).

Assay Procedure: Acid-Stopped (Endpoint) Method

This method is suitable for running multiple samples simultaneously, for example, in a 96-well plate.

-

In the wells of a microplate, add:

-

80 µL of Tris Buffer (50 mM, pH 7.8)

-

10 µL of plasma sample (diluted if necessary)

-

-

Incubate the plate at 37°C for 3-4 minutes.

-

Start the reaction by adding 10 µL of pre-warmed S-2302 stock solution (4 mM) to each well.

-

Incubate for a fixed time (e.g., 5-10 minutes) at 37°C. The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop the reaction by adding 20 µL of 20% acetic acid to each well.

-

Read the absorbance (A) of each well at 405 nm.

-

Prepare a plasma blank for each sample by adding the reagents in reverse order (stop solution first) or by adding buffer instead of the sample. Subtract the blank absorbance from the sample absorbance.

Visualizations

Signaling Pathway: The Kallikrein-Kinin System